1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene
Description
1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms (positions 1 and 3), an ethoxy group (position 4), and three fluorine atoms (positions 2, 5, and 6). The unique combination of electron-withdrawing halogens (Cl, F) and an electron-donating ethoxy group imparts distinct electronic and steric properties to this molecule. Such compounds are often intermediates in pharmaceuticals, agrochemicals, and advanced materials due to their stability and tunable reactivity .
Properties
Molecular Formula |
C8H5Cl2F3O |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
1,5-dichloro-2-ethoxy-3,4,6-trifluorobenzene |
InChI |
InChI=1S/C8H5Cl2F3O/c1-2-14-8-4(10)5(11)3(9)6(12)7(8)13/h2H2,1H3 |
InChI Key |
SVYKPZKPZIPJAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C(=C1Cl)F)Cl)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene
- Substituents: Two trifluoromethyl (CF₃) groups (positions 1 and 3), an amino group (position 4), and fluorine atoms (positions 2, 5, 6).
- Reactivity: Amino groups enhance nucleophilic substitution at adjacent positions. Computational studies suggest that substitution at position 6 is energetically favorable (ΔG ≈ 0.0 kcal/mol), while position 5 is less reactive (ΔG ≈ 30.5 kcal/mol) .
1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene
- Substituents : Chlorine (position 1), two isocyanate groups (positions 2 and 4), and fluorine atoms (positions 3, 5, 6).
- Reactivity : Isocyanate groups enable polymerization. Used in adhesives, achieving tensile shear strengths of 373 × 10⁵ N/m² at cryogenic temperatures .
- Applications : High-performance adhesives for aerospace and cryogenic systems.
2-Acetamido-1-nitro-3,5,6-trifluorobenzene (CAS 388-11-4)
- Substituents : Acetamido (position 2), nitro (position 1), and fluorine atoms (positions 3, 5, 6).
- Reactivity : Nitro groups deactivate the ring, reducing electrophilic substitution. Discontinued commercial availability suggests synthesis challenges or stability issues .
Comparative Reactivity and Stability
| Compound | Key Substituents | Reactivity Trends | Stability Notes |
|---|---|---|---|
| 1,3-Dichloro-4-ethoxy-2,5,6-trifluorobenzene | Cl, OEt, F | Moderate electrophilic substitution at deactivated positions | High thermal stability due to halogenation |
| 1,3-Di(CF₃)-4-amino-2,5,6-trifluorobenzene | CF₃, NH₂, F | High regioselectivity (position 6 favored) | Sensitive to oxidation (NH₂ group) |
| 1-Chloro-2,4-diisocyanate-3,5,6-trifluorobenzene | Cl, NCO, F | Polymerizes via NCO groups | Reactive; requires anhydrous conditions |
| 2-Acetamido-1-nitro-3,5,6-trifluorobenzene | Acetamido, NO₂, F | Low reactivity (NO₂ deactivation) | Discontinued; synthesis challenges |
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